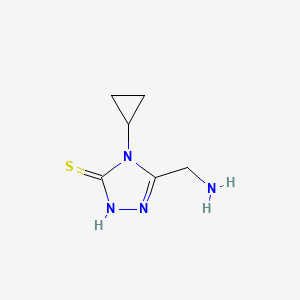![molecular formula C11H10ClNO2 B13258718 2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid](/img/structure/B13258718.png)
2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid is an organic compound with the molecular formula C11H10ClNO2 This compound is characterized by the presence of a but-2-yn-1-yl group attached to an amino group, which is further connected to a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid typically involves the reaction of 5-chlorobenzoic acid with but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid involves its interaction with specific molecular targets. The but-2-yn-1-yl group can participate in various chemical reactions, while the chlorobenzoic acid moiety can interact with biological molecules. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[(Prop-2-yn-1-yl)amino]acetic acid: Similar in structure but with a prop-2-yn-1-yl group instead of but-2-yn-1-yl.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a but-1-en-3-yn-1-yl group and is used in the synthesis of biologically active natural products.
Uniqueness
2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an alkyne and a chlorobenzoic acid moiety allows for versatile chemical transformations and interactions.
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-(but-2-ynylamino)-5-chlorobenzoic acid |
InChI |
InChI=1S/C11H10ClNO2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11(14)15/h4-5,7,13H,6H2,1H3,(H,14,15) |
InChI Key |
VUHHXKQQQAFHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Phenylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13258638.png)
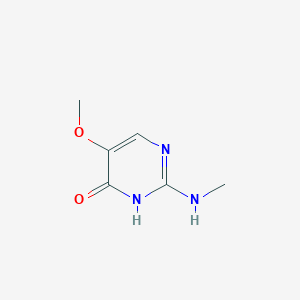

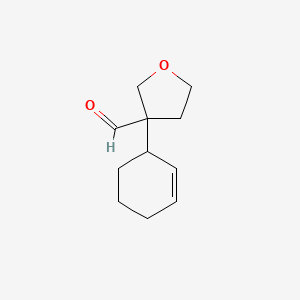
![2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13258663.png)
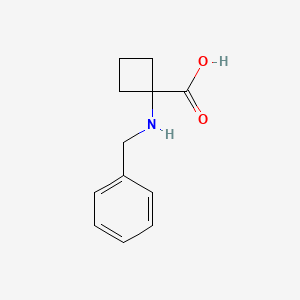
![2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13258674.png)
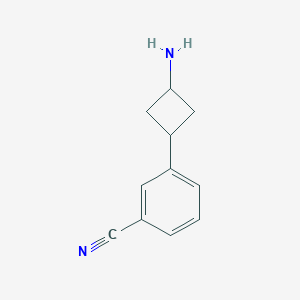
![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13258703.png)
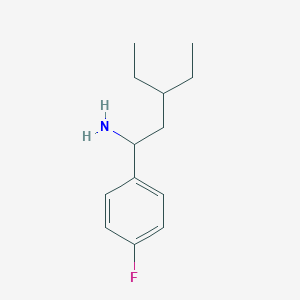
![2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258711.png)

![1-Bromo-2-[(3-methylbutan-2-YL)oxy]cycloheptane](/img/structure/B13258724.png)
